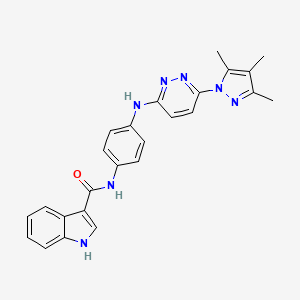![molecular formula C8H20Cl2N2O B2888441 [4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride CAS No. 2287311-65-1](/img/structure/B2888441.png)
[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2287311-65-1 . It has a molecular weight of 231.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(2-aminoethyl)piperidin-4-yl)methanol dihydrochloride . The Inchi Code is 1S/C8H18N2O.2ClH/c9-4-1-8(7-11)2-5-10-6-3-8;;/h10-11H,1-7,9H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.16 . It is a powder at room temperature .Applications De Recherche Scientifique
Methacarn Fixation
Methacarn, a methanol-based fixation solution, significantly raises the shrinkage temperature of collagen more than ethanol, enhancing tissue preservation for paraffin embedding. Methacarn-fixed tissues show little shrinkage and better preservation of myofibrils in endothelial and epithelial cells compared to traditional Carnoy's fluid, making it valuable for histological studies (Puchtler et al., 1970).
Disinfection and Bleaching in Food Industry
Methanol acts as a potent oxidizing and chlorinating agent when used in conjunction with chlorine and chlorine dioxide in the food industry. This review details the reactions of methanol with various food compounds, highlighting its role in disinfection and bleaching processes, though emphasizing the need for further research on the health implications of chlorinated organic products (Fukayama et al., 1986).
Methanol as a Chemical Marker in Power Transformers
Methanol has been identified as a reliable marker for assessing the condition of solid insulation in power transformers. This comprehensive review covers the fundamentals of methanol detection in transformer oil and its correlation with cellulose insulation degradation, underlining methanol's potential for routine utility use in monitoring transformer health (Jalbert et al., 2019).
Methanol Synthesis and Applications
Methanol synthesis via various catalytic processes offers versatile applications, including as a clean-burning fuel and as an auxiliary fuel in power generation. This review discusses the catalysts, mechanisms, and technologies behind methanol synthesis, emphasizing its potential in the energy sector (Cybulski, 1994).
Methanol Utilization by Methanotrophs
Methanotrophs, bacteria that use methane as their sole carbon source, can produce methanol as a soluble metabolite. This review explores the biotechnological applications of methanotrophs, including the production of methanol, highlighting the potential of these bacteria in environmental sustainability and bioremediation efforts (Strong et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
- EN300-6740052 inhibits BCL2, triggering apoptosis in cancer cells, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) cells .
- This leads to activation of cell death effector proteins (BAX and BAK), which create pores in the mitochondrial membrane, releasing cytochrome C and activating caspases for apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propriétés
IUPAC Name |
[4-(2-aminoethyl)piperidin-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-4-1-8(7-11)2-5-10-6-3-8;;/h10-11H,1-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYRIVZUHBIWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCN)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)


![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)


![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)
